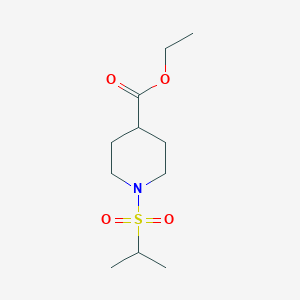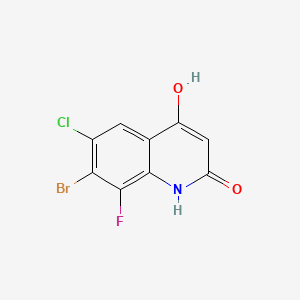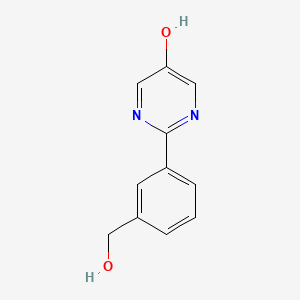![molecular formula C30H30N4O10 B13841621 N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is typically synthesized as a by-product during the synthesis of 1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine, which is an impurity of 5-Azacytidine. The synthesis involves multiple steps, including the protection of functional groups, formation of the urea linkage, and subsequent deprotection to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up the process. Industrial production would likely involve optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties.
Aplicaciones Científicas De Investigación
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate has several scientific research applications, including:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound’s structural similarity to certain pharmaceutical agents makes it a candidate for drug development and medicinal chemistry research.
Mecanismo De Acción
The mechanism by which N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a by-product of 5-Azacytidine synthesis, it may share some of the biological activities of 5-Azacytidine, such as inhibiting DNA methyltransferase. This inhibition can lead to demethylation of DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine: A related compound involved in the synthesis of N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate.
5-Azacytidine: A potent growth inhibitor and cytotoxic agent that shares some structural similarities with the compound.
Uniqueness
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is unique due to its specific chemical structure, which includes a urea linkage and ribofuranosyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C30H30N4O10 |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
[(3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-[[phenylmethoxycarbonylamino-(phenylmethoxycarbonylcarbamoylamino)methylidene]amino]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C30H30N4O10/c35-16-22-23(36)24(44-26(37)21-14-8-3-9-15-21)25(43-22)31-27(33-29(39)41-17-19-10-4-1-5-11-19)32-28(38)34-30(40)42-18-20-12-6-2-7-13-20/h1-15,22-25,35-36H,16-18H2,(H3,31,32,33,34,38,39,40)/t22-,23-,24-,25?/m1/s1 |
Clave InChI |
INKREKSBBRJVAZ-AWYPOSSQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC(=NC2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=NC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


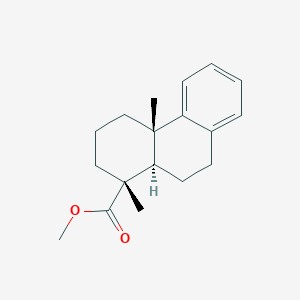

![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)

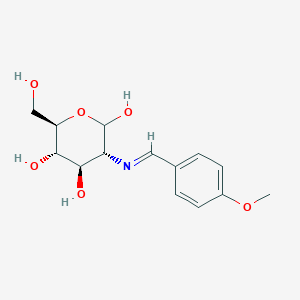
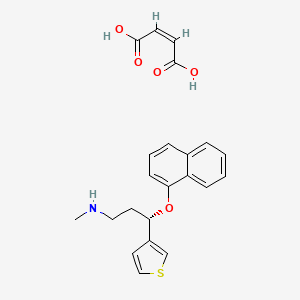
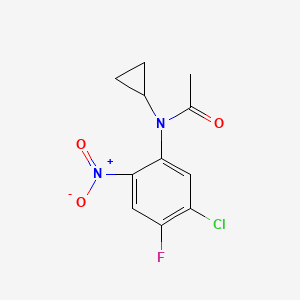
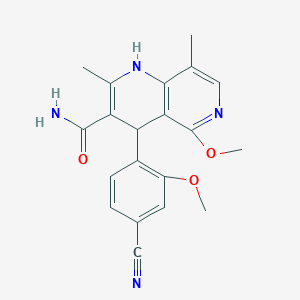
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)

![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
